(4Z)-10-bromo-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
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Overview
Description
(4Z)-10-bromo-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[64002,6]dodeca-1(8),6,9,11-tetraen-3-one is a complex organic compound with a unique structure that includes a bromine atom, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-10-bromo-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include:
- Formation of the furan ring.
- Introduction of the nitrophenyl group.
- Bromination of the compound.
- Formation of the triazatricyclo structure.
The reaction conditions vary depending on the specific synthetic route, but common conditions include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling hazardous materials.
Chemical Reactions Analysis
Types of Reactions
(4Z)-10-bromo-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the nitro group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield amines or other reduced forms of the compound.
Scientific Research Applications
(4Z)-10-bromo-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or in studying biological pathways.
Medicine: Research may explore its potential as a therapeutic agent or in drug development.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4Z)-10-bromo-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2,3-bis(4-methylbenzoyloxy)butanedioic acid
- (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
Uniqueness
(4Z)-10-bromo-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C19H9BrN4O4S |
---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
(4Z)-10-bromo-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one |
InChI |
InChI=1S/C19H9BrN4O4S/c20-11-7-14-17(21-9-11)23-18(25)16(29-19(23)22-14)8-13-4-5-15(28-13)10-2-1-3-12(6-10)24(26)27/h1-9H/b16-8- |
InChI Key |
AWYATJYINICKTQ-PXNMLYILSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3 |
Origin of Product |
United States |
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